molecular formula C14H26N2O2 B1528879 Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate CAS No. 1160246-80-9

Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate

Cat. No.: B1528879
CAS No.: 1160246-80-9
M. Wt: 254.37 g/mol
InChI Key: MGZOCYLFFOCYGH-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The compound tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a spiro[4.6]undecane system, comprising two fused rings sharing a single spiro carbon atom. The numbering begins at the nitrogen atom of the carboxylate-bearing ring, with the second nitrogen positioned at the eighth carbon of the adjacent ring. The tert-butyl group is attached via an ester linkage to the first nitrogen, forming the carboxylate moiety.

Property Value Source
IUPAC Name This compound
CAS Registry Number 1160246-80-9
SMILES Notation O=C(N1CCCC12CCNCCC2)OC(C)(C)C

Molecular Formula and Weight

The molecular formula C₁₄H₂₆N₂O₂ reflects the compound’s composition: 14 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The tert-butyl group (C₄H₉) and the spirocyclic diazaspiro framework (C₁₀H₁₇N₂O₂) combine to yield a molecular weight of 254.37 g/mol .

Table 1: Molecular Properties

Parameter Value
Molecular Formula C₁₄H₂₆N₂O₂
Exact Mass 254.1994 g/mol
Monoisotopic Mass 254.1994 Da

Spirocyclic Core Architecture

The spiro[4.6]undecane system consists of two heterocyclic rings: a six-membered ring (containing one nitrogen atom) and a seven-membered ring (containing a second nitrogen atom). These rings intersect at a central spiro carbon, creating a rigid, three-dimensional structure. The six-membered ring adopts a chair-like conformation , while the seven-membered ring exhibits a boat-like geometry , as inferred from analogous spiro compounds.

Key Structural Features :

  • Spiro Carbon : Bridges the two nitrogen-containing rings, enforcing orthogonal spatial arrangements.
  • Ring Sizes : The "[4.6]" notation indicates one ring with four carbons and one heteroatom (nitrogen) and another with six carbons and one heteroatom.
  • Hybridization : All ring carbons are sp³-hybridized , with bond angles approximating 109.5°, typical of saturated systems.

Table 2: Spirocyclic Bond Characteristics

Bond Type Length (Å) Angle (°)
C-N (six-membered ring) 1.47 109.5
C-N (seven-membered) 1.45 112.3
Spiro C-C 1.54 90.2

Note: Values are representative of similar spiro compounds.

Functional Group Analysis (Carboxylate and Tert-Butyl Moieties)

Carboxylate Ester

The tert-butyl carboxylate group (–OCOC(CH₃)₃) is a key functional moiety. The ester linkage (–OCO–) connects the tert-butyl group to the spirocyclic nitrogen, rendering the compound a protected amine . This group enhances solubility in organic solvents and stabilizes the molecule against nucleophilic attack at the nitrogen.

Key Properties :

  • Electron Withdrawal : The carbonyl group (C=O) withdraws electrons via resonance, polarizing the N–C bond.
  • Steric Protection : The bulky tert-butyl group shields the adjacent nitrogen from reactivity.

Tert-Butyl Group

The tert-butyl substituent (–C(CH₃)₃) is a branched alkyl group contributing to the molecule’s hydrophobicity and steric bulk. Its electron-donating inductive effects slightly destabilize the carboxylate carbonyl, a phenomenon confirmed by infrared (IR) spectroscopy in analogous esters.

Spectroscopic Signatures :

  • IR Spectroscopy : A strong absorption band near 1730 cm⁻¹ corresponds to the ester C=O stretch.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : tert-butyl protons resonate as a singlet near δ 1.4 ppm .
    • ¹³C NMR : The carbonyl carbon appears near δ 165 ppm , while the sp³ carbons of the tert-butyl group cluster near δ 28 ppm .

Table 3: Functional Group Contributions

Group Role Impact on Reactivity
Carboxylate Ester Protecting group for amine Reduces nucleophilicity of N
Tert-Butyl Steric hindrance Limits access to reactive sites

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[4.6]undecane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-7-14(16)6-4-9-15-10-8-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZOCYLFFOCYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure:

  • Condensation Reaction

    • Mix compound 1 (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) (50 g, 0.2 mol) with ethyl nitroacetate (33 g, 0.248 mol) in 1 L acetonitrile at 25 °C.
    • Stir and heat to 80 °C for 12 h.
    • Monitor by TLC (petroleum ether/ethyl acetate 5:1, Rf=0.3).
    • Concentrate and purify by column chromatography to obtain compound 2 (yield 55%).
  • Catalytic Hydrogenation

    • React compound 2 with Raney nickel in methanol under hydrogen atmosphere at 80 °C for 6 h to reduce the nitro group.
  • Cyclization

    • Add sodium ethoxide in ethanol to the mixture of compounds 3 and 4, stir at 80 °C for 3 h to induce cyclization forming the spirocyclic ring.
  • Hydrolysis and Final Compound Formation

    • Treat compound 5 with sodium hydroxide in ethanol and water at 80 °C for 6 h to yield the final diazaspiro compound.

This method highlights the use of readily available starting materials, mild reaction conditions, and a short synthetic route suitable for scale-up.

Alternative Synthetic Approaches from Literature

Scalable Synthesis of Spirocyclic Pyrrolidines

A 2019 study in ACS Omega discusses scalable synthetic approaches for spirocyclic pyrrolidines, structurally related to diazaspiro compounds. Key points relevant to this compound include:

  • Use of allylmagnesium chloride (commercially available) in THF for nucleophilic addition steps, improving accessibility and yield (>90% in studied cases).
  • One-pot sequences involving HBr, bromine, and triethylamine for functional group transformations, enhancing operational simplicity and scalability.
  • Modified Curtius rearrangement and acidic hydrolysis steps for ring construction and functionalization, applicable to spirocyclic amines synthesis.

These methods emphasize robust, scalable protocols with high yields and purity, adaptable for the target compound synthesis.

Protection and Functionalization Strategies

In related spirocyclic systems, tert-butoxycarbonyl (Boc) protection is commonly introduced via:

  • Reaction of amines with di-tert-butyl dicarbonate (Boc2O) under basic conditions, often in THF or dichloromethane at low temperatures (-78 °C to room temperature).
  • Subsequent purification by flash chromatography to isolate Boc-protected spirocyclic amines in good yields (e.g., 84% reported for similar compounds).

This strategy ensures selective protection of nitrogen atoms, facilitating subsequent synthetic transformations.

Summary Table of Preparation Methods

Method Source Key Steps Reaction Conditions Yield & Remarks
Patent CN111574524B Condensation, hydrogenation, cyclization, hydrolysis 25–80 °C, 3–12 h per step; Raney Ni catalyst; NaOEt, NaOH bases ~55% yield for first step; overall efficient, scalable
ACS Omega 2019 Allylation, Curtius rearrangement, one-pot transformations Use of allylmagnesium chloride, THF solvent; HBr, Br2, Et3N additions >90% yields in key steps; robust for scale-up
J. Med. Chem. 2019 Boc protection, N-alkylation Boc2O in THF, -78 °C to RT; flash chromatography purification 84% yield for Boc-protected intermediates

Research Findings and Analysis

  • The preparation of this compound benefits from a modular approach where the spirocyclic core is constructed first, followed by Boc protection.
  • Use of mild bases like sodium ethoxide and sodium hydroxide in ethanol/water mixtures at elevated temperatures (around 80 °C) facilitates cyclization and hydrolysis steps efficiently.
  • Catalytic hydrogenation with Raney nickel is effective for reduction of nitro intermediates without over-reduction or ring degradation.
  • Employing commercially available reagents such as allylmagnesium chloride and Boc2O enhances reproducibility and scalability.
  • One-pot reaction sequences reduce purification steps and improve overall yield and operational convenience.
  • The synthetic routes reported demonstrate good yields, scalability potential, and adaptability to structural analogs, indicating their suitability for industrial or laboratory scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its spirocyclic structure allows for unique reactivity patterns, making it valuable in the development of novel chemical entities.

Medicinal Chemistry

Research indicates potential applications in drug development. The compound is being investigated for its ability to interact with specific biological targets, including enzymes and receptors. Its structure may facilitate binding to unique sites, potentially leading to the development of new therapeutic agents.

Preliminary studies have shown that derivatives of diazaspiro compounds can inhibit Type III Secretion Systems (T3SS) in pathogenic bacteria, suggesting applications in antibiotic development. This inhibition can significantly reduce the secretion of virulence factors, highlighting its potential in combating bacterial infections.

Material Science

The compound's unique properties make it a candidate for developing new materials and chemical processes. Its stability under various conditions allows it to be explored for applications beyond pharmaceuticals.

Inhibition Studies

A study focused on the compound's role as an inhibitor of T3SS demonstrated significant efficacy in reducing virulence factor secretion from pathogenic bacteria. This suggests that modifications of the diazaspiro framework could lead to new antibiotics targeting bacterial infections effectively.

Mechanism of Action

The mechanism of action of tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl 2,7-Diazaspiro[4.6]undecane-2-carboxylate

  • CAS: Not explicitly provided, but molecular weight is 231.68 g/mol .
  • Key Difference: The nitrogen positions (2,7 vs.

tert-Butyl 1-Oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate

  • CAS : 1341039-08-3.
  • Molecular Formula : C₁₄H₂₄N₂O₃.
  • Key Difference: The 1-oxo group introduces a ketone functionality, increasing polarity (TPSA: 66.84 Ų) and reducing lipophilicity compared to the non-oxo parent compound .

tert-Butyl 1,9-Diazaspiro[5.5]undecane-1-carboxylate

  • CAS : 1158750-00-4.
  • Molecular Formula : C₁₄H₂₆N₂O₂.
  • Key Difference : The larger spiro system ([5.5] vs. [4.6]) expands the ring size, enhancing conformational flexibility. This compound has a molecular weight of 254.37 g/mol and a predicted density of 1.05 g/cm³ .

Derivatives with Substituents or Modified Functional Groups

tert-Butyl 9-Phenyl-1-azaspiro[5.5]undecane-1-carboxylate

  • Synthesis : Yielded 32% via FCC purification.
  • Purity : GCMS purity of 30.2% for the analogous 3.122 compound suggests synthetic challenges in spirocyclic systems .

tert-Butyl 7-Methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

  • Key Feature : Incorporation of an oxygen atom (9-oxa) and methyl group alters electronic properties and steric hindrance, influencing solubility and metabolic stability .

Structural Analogues in PharmaBlock’s Catalog

PharmaBlock lists several spirocyclic diamines with commercial relevance:

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 236406-55-6): Smaller [3.5] spiro system reduces molecular complexity, favoring cost-effective synthesis .
  • tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (CAS: 336191-17-4): Exhibits a [4.5] spiro system and higher bioavailability scores (0.55) compared to the [4.6] analogue .

Comparative Data Table

Compound Name CAS Number Spiro System Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity/Notes
tert-Butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate 1160246-80-9 [4.6] C₁₄H₂₄N₂O₂ 268.35 None Commercial availability varies
tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate 1341039-08-4 [4.6] C₁₄H₂₄N₂O₃ 268.35 1-Oxo Requires dry storage
tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate 1158750-00-5 [5.5] C₁₄H₂₆N₂O₂ 254.37 None Predicted pKa: 10.71
tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 [4.5] C₁₃H₂₄N₂O₂ 240.34 None High synthetic accessibility

Biological Activity

Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate is a unique compound characterized by its spirocyclic structure and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 270.37 g/mol
  • CAS Number : 1160246-80-9

The compound features a diazaspiro framework that contributes to its unique reactivity and stability. Its structural complexity allows it to interact with various biological macromolecules, making it a candidate for further pharmacological exploration .

Synthesis

The synthesis of this compound typically involves the reaction of a suitable amine with a spirocyclic ketone in the presence of bases like sodium hydride or potassium carbonate. The reaction is often conducted in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions to prevent oxidation .

Pharmacological Potential

Preliminary studies suggest that this compound exhibits promising biological properties, particularly as a building block for compounds targeting various biological pathways. Its spirocyclic structure may facilitate interactions with specific enzymes or receptors, potentially leading to inhibition or activation of biological pathways .

The mechanism of action is believed to involve the compound's ability to bind to specific molecular targets within cells. The unique spatial arrangement of atoms in the spirocyclic structure allows for effective binding to active sites on enzymes or receptors, which can modulate their activity .

Inhibition Studies

A study focused on the compound's role as an inhibitor of Type III Secretion Systems (T3SS) in pathogenic bacteria demonstrated that derivatives of diazaspiro compounds can significantly reduce the secretion of virulence factors. This suggests potential applications in developing antibiotics targeting bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylateHeterocyclicExhibits promising biological activity; potential pharmacological applications
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochlorideHeterocyclicSimilar structure with distinct chemical properties

The comparison indicates that while these compounds share structural similarities, their biological activities may differ significantly due to variations in substituents and spatial orientation .

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions with careful control of intermediates. A key approach includes cyclization reactions using Boc-protected amines. For example, 4-(N-Boc-amino)cyclohexanone intermediates are utilized to construct the spirocyclic core via nucleophilic substitution or condensation reactions . Critical conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature : Reactions often proceed at 0–25°C to minimize side-product formation.
  • Catalysts : Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine are employed to facilitate deprotonation and cyclization .
    Yields >70% are achievable with rigorous purification via column chromatography .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the spirocyclic structure and Boc-group integrity. Distinct peaks for tert-butyl protons (~1.4 ppm) and carbonyl carbons (~155 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₂₇N₃O₄, MW 297.39 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% required for pharmacological studies) .
    Ambiguities in spectral data are resolved by comparing with structurally related diazaspiro compounds (e.g., tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate) .

Advanced: How can researchers optimize stereochemical control during spirocyclic core formation?

Stereochemical challenges arise during ring closure. Strategies include:

  • Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)-configured amines) to direct ring formation .
  • Temperature modulation : Lower temperatures (−20°C) reduce racemization in intermediates .
  • Solvent polarity : High-polarity solvents stabilize transition states, improving enantiomeric excess (e.g., up to 85% ee in acetonitrile) .
    Post-synthesis analysis via chiral HPLC or X-ray crystallography is recommended to confirm stereochemistry .

Advanced: How to reconcile contradictory biological activity data across assay systems?

Discrepancies may arise due to assay-specific conditions (e.g., pH, enzyme concentrations). Methodological solutions include:

  • Orthogonal assays : Validate activity using both enzymatic (e.g., PARP-1 inhibition) and cell-based (e.g., BRCA-deficient cell viability) assays .
  • Purity verification : Re-test compounds after re-purification to rule out impurity-driven artifacts .
  • Computational docking : Predict binding modes to explain variations (e.g., differential interactions with ACC vs. PARP-1 active sites) .

Basic: What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • First-aid measures :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin contact : Wash with soap/water for 15 minutes .
    • Eye exposure : Rinse with water for ≥15 minutes .
      Safety data sheets (SDS) for structurally similar compounds (e.g., tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate) provide additional guidance .

Advanced: What computational approaches predict reactivity in medicinal chemistry applications?

  • Molecular Dynamics (MD) : Simulate spirocyclic ring flexibility to assess target compatibility .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites .
  • Pharmacophore modeling : Map functional groups (e.g., carbonyl, tertiary amines) to identify potential binding motifs .
    PubChem data (e.g., InChIKey SCBZIRLPWKMXGG-UHFFFAOYSA-N) supports virtual screening workflows .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate
Reactant of Route 2
Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate

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